molecular formula C14H21FN2 B5669592 N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5669592
M. Wt: 236.33 g/mol
InChI Key: UGFLYMWKHHABKT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a dimethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 4-fluorobenzyl chloride with N,1-dimethylpiperidin-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The dimethylamine group may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the dimethylamine group improves its solubility and pharmacokinetic profile. These features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-16-9-7-14(8-10-16)17(2)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFLYMWKHHABKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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